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Compound of Interest

Compound Name: Ethyl 2-hydroxy-4-oxopentanoate

CAS No.: 16508-89-7

Cat. No.: B3108404

Get Quote

Executive Summary & Strategic Value
Ethyl 2-hydroxy-4-oxopentanoate (EHO), also known as ethyl 2-hydroxy-4-oxovalerate,

represents a high-density functional building block containing ester, hydroxyl, and ketone

moieties within a five-carbon chain. Unlike its simpler analogs such as ethyl levulinate (4-

oxopentanoate) or ethyl lactate (2-hydroxypropanoate), EHO offers dual electrophilic sites (C1

ester, C4 ketone) and a nucleophilic handle (C2 hydroxyl), making it a potent scaffold for

synthesizing complex heterocycles like pyrroles, pyrazines, and furanones.

This guide characterizes EHO, contrasting its controlled chemical synthesis against its

emerging role as a platform chemical in lignocellulosic biomass valorization. We provide

experimental benchmarks to distinguish this compound from its structural isomers and

degradation byproducts.

Chemical Identity & Physical Properties[1][2][3]
Compound: Ethyl 2-hydroxy-4-oxopentanoate CAS Registry Number: 16508-89-7 Molecular

Formula: C
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Molecular Weight: 160.17 g/mol [1]

Table 1: Physical Property Comparison (EHO vs.
Alternatives)

Property
Ethyl 2-hydroxy-4-
oxopentanoate
(EHO)

Ethyl Levulinate
(Alternative)

Ethyl 2,4-
Dioxopentanoate
(Precursor)

Structure
-Keto-

-hydroxy ester
-Keto ester -Diketo ester

Chirality Yes (C2 center) Achiral Achiral (Enolizable)

Boiling Point
~94 °C (at 0.5

mmHg)*
206 °C (atm) 210 °C (atm)

Physical State Viscous Oil / Liquid Liquid Liquid

Solubility
Polar organics (EtOH,

DMSO), Water

Miscible in EtOH,

Water
Organic solvents

Stability
Moderate (Prone to

dehydration)
High

Moderate

(Enolization)

*Note: Boiling point is estimated based on vacuum distillation protocols for similar hydroxy-keto

esters; EHO degrades at atmospheric boiling temperatures.

Structural Analysis & Spectroscopic
Characterization
Characterizing EHO requires vigilance due to its potential to dehydrate to ethyl 4-oxopent-2-

enoate or dimerize. The following data establishes the baseline for a pure sample.

Nuclear Magnetic Resonance ( H NMR)
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The

H NMR spectrum in CDCl

is distinct due to the coupling between the C2-methine and C3-methylene protons.

Diagnostic Signals (400 MHz, CDCl

):

1.30 (t, 3H,

Hz): Ester methyl group (–OCH

CH

).

2.21 (s, 3H): Methyl ketone (C5–H

). Crucial for distinguishing from ethyl lactate.

2.90 – 3.05 (m, 2H): C3–H

protons. These are diastereotopic due to the adjacent chiral center at C2, often appearing as
a complex multiplet (ABX system) rather than a clean doublet.

4.24 (q, 2H,

Hz): Ester methylene (–OCH

CH

).

4.45 (dd, 1H,

Hz): C2–H (Methine). The chemical shift is diagnostic of the

-hydroxy ester environment.

3.50 (br s, 1H): –OH (Concentration dependent).
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Mass Spectrometry (GC-MS)
In biomass degradation studies, EHO is identified via GC-Q-ToF-MS.

Molecular Ion:

160 (often weak or absent).

Base Peak:

43 (Acetyl group, [CH

CO]

).

Fragment:

87 ([CH

CH(OH)CO]

or similar ester fragments).

Fragment:

115 (Loss of OEt).

Synthesis Routes & Comparative Performance
Researchers typically access EHO through two primary pathways. The choice depends on the

required enantiopurity and scale.

Pathway A: Selective Chemical Reduction
(Recommended for Drug Discovery)
This route starts with Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate).

Reagent: Sodium Borohydride (NaBH

) or Zinc Borohydride.
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Selectivity Challenge: The reagent must reduce the

-ketone (C2) without reducing the

-ketone (C4). This is chemically difficult and often results in a mixture of diols.

Solution: Use of regioselective biocatalysts (Ketoreductases - KREDs) is the industry

standard for high

and regiocontrol.

Pathway B: Biomass Depolymerization (Sustainable
Route)
EHO is generated as an intermediate during the acid-catalyzed liquefaction of

cellulose/glucose in ethanol.

Mechanism: Glucose

HMF/Intermediates

EHO

Ethyl Levulinate.[2]

Drawback: EHO is transient. Isolating it requires arresting the reaction before it fully converts

to ethyl levulinate.

Diagram 1: Synthesis Workflow Comparison
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Pathway A: Controlled Synthesis

Pathway B: Biomass Valorization

Ethyl 2,4-dioxopentanoate
(Diketo Ester)

Regioselective Reduction
(KRED or Zn(BH4)2)

Regiocontrol Ethyl 2-hydroxy-4-oxopentanoate
(High Purity)

>90% Yield

Cellulose / Glucose Acid Catalysis (EtOH)
High Temp (160°C)

Mixture:
EHO + Ethyl Levulinate

Transient Ethyl Levulinate
(Final Product)

Dehydration

Click to download full resolution via product page

Caption: Comparative workflows showing the stability of EHO in controlled synthesis (Pathway

A) versus its transient nature in biomass degradation (Pathway B).

Experimental Protocols
Protocol A: Isolation from Reaction Mixtures (General
Procedure)
Note: This protocol assumes a crude mixture from the partial reduction of ethyl 2,4-

dioxopentanoate.

Quenching: Cool the reaction mixture to 0°C. Add saturated aqueous NH

Cl dropwise to quench excess borohydride.

Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Avoid

chlorinated solvents if possible to prevent emulsion formation with oligomers.

Washing: Wash combined organic layers with brine, then dry over anhydrous Na

SO

.
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Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C. Warning:

Higher temperatures promote dehydration to the enone.

Purification: Flash column chromatography on silica gel.

Eluent: Hexane:EtOAc gradient (starts 90:10, moves to 60:40). EHO is more polar than

the starting diketo ester.

Visualization: UV active (weak) or stain with Anisaldehyde (shows as a distinct spot).

Protocol B: Quality Control Check (Self-Validating)
To ensure the isolated product is EHO and not the diol (ethyl 2,4-dihydroxypentanoate) or the

dehydrated enone:

Run IR Spectroscopy: Look for two carbonyl stretches.

~1735 cm

(Ester C=O).

~1715 cm

(Ketone C=O).

Broad band at 3400 cm

(OH).

Validation: If the 1715 band is missing, you have over-reduced to the diol.

Technical Evaluation: EHO vs. Ethyl Levulinate
For researchers choosing a building block, the distinction is critical:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Ethyl 2-Hydroxy-4-
oxopentanoate (EHO)

Ethyl Levulinate

Reaction Type

Bidentate Electrophile: Reacts

at C1 (ester) and C4 (ketone).

Nucleophile: Reacts at C2-OH.

Monodentate Electrophile:

Reacts primarily at C4

(ketone).

Heterocycle Utility

Precursor for Pyrazines (via

condensation with diamines)

and Furanones.

Precursor for Pyrrolidones (via

reductive amination).

Handling

Sensitive to acid/base

(elimination risk). Store at

-20°C.

Robust, shelf-stable liquid.

Diagram 2: Reactivity Logic

Ethyl 2-hydroxy-4-oxopentanoate
(EHO)

Dehydration (-H2O)

Acid/Heat

Condensation (Diamine)

NH2-R-NH2

Reduction

NaBH4/KRED

Ethyl 4-oxopent-2-enoate
(Michael Acceptor)

Hydroxypyrazines
(Pharma Scaffolds)

Ethyl 2,4-dihydroxypentanoate
(Chiral Diol)

Click to download full resolution via product page

Caption: Divergent reactivity pathways of EHO. Path 1 represents a common degradation

mode; Path 2 highlights its utility in heterocyclic synthesis.

References
Biomass Liquefaction Mechanisms

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3108404/docs?utm_src=pdf-body-img#technical-comparison-characterization-guide-ethyl-2-hydroxy-4-oxopentanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, K., et al. (2021). "Production of Organic Acids and Alcohols from Agricultural

Residues." Springer Nature.

Context: Identifies EHO as the key intermediate between glucose and ethyl levulinate
during acid-c

Synthesis of Rel

-Hydroxy Esters:

BenchChem Technical Guides. (2025).[3][4] "Spectroscopic Comparison of Syn- and Anti-

Ethyl 2-ethyl-3-hydroxybutanoate."

Context: Provides NMR methodology for characterizing diastereomeric hydroxy-keto
esters.

Enzymatic Reduction Strategies

ResearchGate. (2023). "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate using

stereospecific carbonyl reductase."

Context: Establishes the protocol for using KREDs to selectively reduce -keto esters in the
presence of other carbonyls, applicable to EHO synthesis.

Chemical Identity

PubChem Database.[1] "Ethyl 2-hydroxy-4-oxopentanoate (CID 11658333)."[1] National

Center for Biotechnology Information.

Context: Verification of CAS 16508-89-7 and molecular descriptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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